Praliciguat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

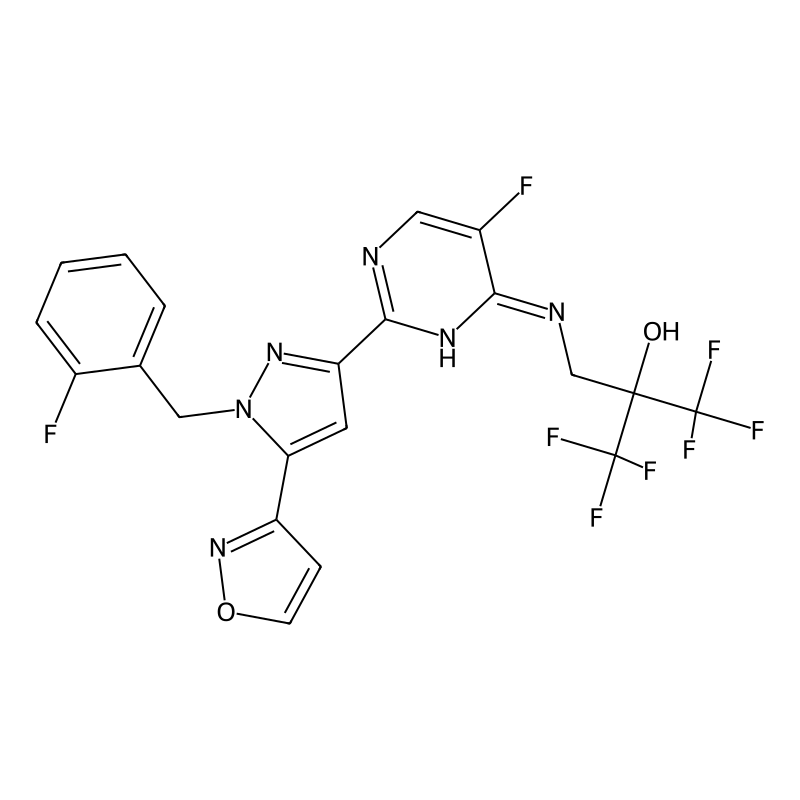

Praliciguat is a small-molecule stimulator of soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway. Its chemical formula is , and it has a molecular weight of approximately 534.37 g/mol. Praliciguat is primarily investigated for its potential therapeutic effects in various metabolic and cardiovascular diseases by enhancing the production of cyclic guanosine monophosphate (cGMP), which mediates vasodilation, anti-inflammatory responses, and antifibrotic effects .

Praliciguat acts as a specific activator of soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cGMP. Increased cGMP levels lead to vasodilation (relaxation of blood vessels) and a subsequent decrease in blood pressure []. This mechanism differs from other classes of blood pressure medications, making Praliciguat a potential candidate for patients with limited treatment options.

Praliciguat is currently undergoing clinical trials, and a comprehensive safety profile is still being established. However, pre-clinical studies suggest good tolerability with no major adverse effects reported []. Further research is needed to fully understand the long-term safety profile of Praliciguat in humans.

Please note:

- The information provided is based on currently available scientific research and may change as new data emerges.

- Praliciguat is still under development, and its efficacy and safety for human use haven't been definitively established.

Preclinical Studies

Preclinical studies in animal models have shown promise for praliciguat's potential to improve hemodynamics (blood flow dynamics) and exercise capacity in heart failure models [, ]. These studies suggest that praliciguat may offer benefits in treating heart failure by improving blood flow and reducing the workload on the heart.

Clinical Trials

Praliciguat has been evaluated in several clinical trials to assess its safety, efficacy, and tolerability in various cardiovascular conditions. These trials have included patients with heart failure with preserved ejection fraction (HFpEF), heart failure with reduced ejection fraction (HFrEF), and pulmonary arterial hypertension (PAH) [, , ].

Praliciguat functions by activating soluble guanylate cyclase, leading to increased levels of cGMP. This reaction can be summarized as follows:

The increase in cGMP levels activates cGMP-dependent protein kinases, which are responsible for various physiological responses, including vasodilation and inhibition of cell proliferation . The compound's structure allows it to effectively bind to the enzyme, enhancing its activity even in the presence of reduced nitric oxide levels.

Praliciguat exhibits several biological activities, particularly in the context of metabolic dysfunction and cardiovascular health. Studies have shown that it can:

- Reduce Inflammation: In preclinical models, praliciguat has been shown to inhibit kidney inflammation and fibrosis, particularly in diabetic kidney disease models .

- Improve Metabolic Parameters: In diet-induced obesity models, praliciguat treatment resulted in lower fasting plasma insulin and triglycerides, along with improved insulin sensitivity .

- Regulate Blood Pressure: Clinical trials have indicated that praliciguat may lead to modest reductions in blood pressure among patients with heart failure and diabetes .

The synthesis of praliciguat involves several steps that utilize advanced organic chemistry techniques. Key methods include:

- Formation of Pyrazole and Pyrimidine Derivatives: These are synthesized through condensation reactions involving appropriate starting materials.

- Fluorination Reactions: The introduction of fluorine atoms into the structure is achieved using selective fluorination agents.

- Final Coupling Reactions: The final product is obtained through coupling reactions that link various functional groups together to form the complete molecule .

These synthetic routes are designed to be scalable for large-scale production while ensuring high purity and yield.

Praliciguat is primarily being explored for its applications in treating:

- Diabetic Kidney Disease: Its ability to enhance nitric oxide signaling may help mitigate kidney inflammation and fibrosis associated with diabetes .

- Heart Failure: Clinical trials are investigating its efficacy in improving exercise capacity and reducing symptoms in patients with heart failure with preserved ejection fraction .

- Metabolic Disorders: Research suggests potential benefits in managing obesity-related metabolic dysfunctions due to its favorable effects on insulin sensitivity and lipid profiles .

Interaction studies have focused on understanding how praliciguat interacts with other pharmacological agents. Key findings include:

- Combination with Renin-Angiotensin System Inhibitors: In clinical trials, praliciguat was administered alongside these inhibitors to assess combined effects on blood pressure and metabolic markers .

- Safety Profile: The incidence of adverse events was similar between praliciguat and placebo groups during trials, indicating a favorable safety profile when used alone or in combination with other medications .

Praliciguat shares similarities with other soluble guanylate cyclase stimulators but exhibits unique properties that set it apart. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Riociguat | C18H20N6O3 | Approved for pulmonary arterial hypertension; different receptor selectivity. |

| Vericiguat | C23H26N6O3 | Developed for heart failure; distinct pharmacokinetics. |

| Cinaciguat | C23H25N5O3 | Targets both soluble guanylate cyclase and other pathways; used in acute heart failure settings. |

Praliciguat's unique mechanism as a potent stimulator of soluble guanylate cyclase allows it to effectively enhance nitric oxide signaling even under conditions where nitric oxide availability is compromised, making it a promising candidate for various therapeutic applications .